REACTION_SMILES
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[C:1]([CH2:2][C:3](=[O:4])[O:5][CH2:6][CH3:7])(=[O:8])[O:9][CH2:10][CH3:11].[CH2:12]([CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[Br:20].[CH3:22][CH2:23][OH:24].[Na:21]>>[C:1]([CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:12][CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)(=[O:8])[O:9][CH2:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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CCOC(=O)C(CCc1ccccc1)C(=O)OCC
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Type
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product
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Smiles
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CCOC(=O)C(CCc1ccccc1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |